molecular formula C19H16N4O3 B1221648 Acetic acid [2-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)phenyl] ester

Acetic acid [2-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)phenyl] ester

Cat. No. B1221648
M. Wt: 348.4 g/mol
InChI Key: FYGLIUBZOQDEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid [2-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)phenyl] ester is a member of phenols and a benzoate ester.

Scientific Research Applications

Thermal Behavior and Stability

  • Acetic acid [2-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)phenyl] ester and similar compounds exhibit a specific thermal decomposition and stability pattern. They remain stable up to their fusion point and then decompose in several stages, releasing CO2, H2O, NH3, and CH3OH molecules (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).

Synthesis Techniques and Applications

  • Novel synthesis methods involving the esterification of certain acetic acid esters, including those related to the chemical , have been explored, providing new ways to create compounds with potential applications in various fields (Acharyulu et al., 2009).

Functionalization and Potential Signaling Inhibition

  • The functionalization of similar compounds with acetylene groups has been studied. These methods could potentially create inhibitors for cell signaling pathways (Courme et al., 2008).

Chemical Reactions and Intermediates

  • The sulfonate esters of related compounds have been synthesized and studied for their reaction products and rates in different acidic environments. This research provides insights into the behavior of such compounds under varying conditions (Nyquist et al., 1992).

Potential Antimicrobial and Antitumor Activities

  • Some derivatives of acetic acid esters, similar to the compound , have shown antimicrobial activity against specific microorganisms and potential antitumor activities (Demirbas et al., 2004).

properties

Product Name

Acetic acid [2-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)phenyl] ester

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

[2-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)phenyl] acetate

InChI

InChI=1S/C19H16N4O3/c1-12(24)20-19-22-17(14-8-4-3-5-9-14)21-18(23-19)15-10-6-7-11-16(15)26-13(2)25/h3-11H,1-2H3,(H,20,21,22,23,24)

InChI Key

FYGLIUBZOQDEEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=NC(=N1)C2=CC=CC=C2OC(=O)C)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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